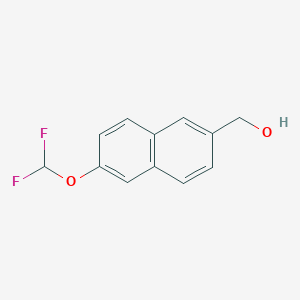

2-(Difluoromethoxy)naphthalene-6-methanol

Description

Significance of Fluorinated Naphthalene (B1677914) Systems in Contemporary Chemical Research

The incorporation of fluorine into organic molecules has become a powerful tool in modern chemical research. In naphthalene systems, the introduction of fluorine or fluorine-containing groups like the difluoromethoxy group (-OCHF₂) can profoundly influence the molecule's properties. Fluorination is known to enhance metabolic stability and lipophilicity, which are critical parameters in the development of pharmacologically active compounds. For example, the difluoromethoxy group has been incorporated into novel naphthalene-based diarylamides being investigated as potential pan-Raf kinase inhibitors for anti-melanoma activity. nih.gov

Furthermore, fluorinated naphthalene derivatives exhibit unique electronic and optical properties. These characteristics make them valuable in the field of materials science, particularly in the development of organic semiconductors and fluorescent probes. The electron-withdrawing nature of fluorine can modulate the electron density of the naphthalene ring, influencing its reactivity and intermolecular interactions. This can lead to the creation of materials with desirable properties for applications such as organic field-effect transistors (OFETs). The planar aromatic system of the naphthalene backbone, when perturbed by the electronic effects of substituents like difluoromethoxy and trifluoromethoxy groups, can result in non-coplanar structures that influence crystal packing and intermolecular forces. vulcanchem.com

Role of Hydroxymethyl Functionality in Naphthalene Chemistry

The hydroxymethyl group (-CH₂OH), a primary alcohol functionality, plays a crucial role in the chemistry of naphthalene derivatives. Its presence imparts a degree of polarity to the otherwise nonpolar naphthalene core, which can influence solubility and other physical properties. From a synthetic standpoint, the hydroxymethyl group is a versatile handle for further chemical modifications. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions, allowing for the construction of more complex molecular architectures.

In the context of materials science, naphthalene methanol (B129727) luminophores have been attached to silica (B1680970) surfaces to create phosphorescence sensors. mdpi.com This highlights the utility of the hydroxymethyl group in anchoring naphthalene systems to substrates. The ability of the hydroxyl group to form hydrogen bonds is also a key factor in determining the solid-state structure and properties of these compounds.

Overview of 2-(Difluoromethoxy)naphthalene-6-methanol within Advanced Naphthalene Systems

This compound is a distinct molecule that combines the features of both a fluorinated naphthalene system and a naphthalene with an alcohol functionality. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical structure suggests it would possess a unique combination of properties derived from its constituent parts. The presence of the difluoromethoxy group at the 2-position is expected to influence the electronic landscape of the naphthalene ring system. Concurrently, the hydroxymethyl group at the 6-position provides a site for hydrogen bonding and further synthetic elaboration.

The strategic placement of these two different functional groups on the naphthalene scaffold at positions 2 and 6 is significant. This substitution pattern is known to be important in the design of naphthalene-based fluorescent dyes, where donor and acceptor groups at these positions can lead to intramolecular charge transfer (ICT) phenomena. While it is not certain that this would be the primary application for this compound, its structure is suggestive of potential in the development of advanced materials. The existence of this compound is confirmed by its presence in the catalogs of chemical suppliers, indicating its availability for research purposes.

Below is a data table for the related compound, 2-(Difluoromethoxy)naphthalene, which can serve as a reference for some of the core properties of the naphthalene system bearing the difluoromethoxy group.

| Property | Value |

| Compound Name | 2-(Difluoromethoxy)naphthalene |

| CAS Number | 712-79-8 |

| Molecular Formula | C₁₁H₈F₂O |

| Molecular Weight | 194.18 g/mol |

| Storage | Sealed in dry, Room Temperature |

This data is for a related compound and is provided for reference purposes. lab-chemicals.comguidechem.comglpbio.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[6-(difluoromethoxy)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-6,12,15H,7H2 |

InChI Key |

HSMZBWACUFEDRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethoxy Naphthalene 6 Methanol and Analogues

Strategies for Constructing the Naphthalene (B1677914) Core

The creation of the naphthalene ring system can be achieved through various modern synthetic methods. These approaches offer pathways to polysubstituted naphthalenes, which are essential precursors for complex molecules. nih.gov The development of efficient and regioselective methodologies for synthesizing these derivatives has garnered significant attention due to their importance in the chemical and pharmaceutical industries. nih.govnih.gov

Electrophilic cyclization of alkynes serves as a powerful and mild method for the regioselective preparation of a wide variety of substituted naphthalenes. nih.govacs.orgcapes.gov.brfigshare.com This strategy typically involves the 6-endo-dig cyclization of arene-containing propargylic alcohols. nih.govacs.org The reaction is facilitated by various electrophiles, allowing for the incorporation of different functional groups onto the naphthalene core.

The general procedure involves reacting an appropriate arene-containing propargylic alcohol with an electrophile in the presence of a mild base like sodium bicarbonate (NaHCO₃) at room temperature. nih.gov The resulting hydroxydihydronaphthalenes can be readily dehydrated to form the corresponding naphthalenes. nih.gov A range of electrophiles have been successfully employed in this transformation, as detailed in the table below.

| Electrophile | Reagent(s) | Typical Conditions | Outcome/Yield | Reference(s) |

| Iodine | ICl | CH₃CN, rt, 5 min | High Yield (e.g., 94%) | nih.gov |

| Iodine | I₂ | CH₃CN, rt | Good Yield | nih.gov |

| Bromine | Br₂ | CH₃CN, rt | Excellent Yield (e.g., 89%) | nih.gov |

| Bromine | NBS | CH₃CN, 50 °C | Lower Yield than Br₂ | nih.gov |

| Selenium | PhSeBr | CH₃CN, rt | Moderate Yield (e.g., 36%) | nih.gov |

| This table summarizes common electrophiles used in the 6-endo-dig cyclization of arene-containing propargylic alcohols to form substituted naphthalenes. |

This methodology is advantageous due to its mild reaction conditions and tolerance for various functional groups. nih.govacs.org The resulting halogenated naphthalenes are valuable intermediates that can be further elaborated using transition metal-catalyzed coupling reactions. nih.gov

Annulation and cycloaddition reactions represent another key strategy for building the naphthalene framework. acs.org These methods involve the formation of the second aromatic ring onto a pre-existing benzene (B151609) derivative.

[4+2] cycloaddition, or the Diels-Alder reaction, is a classic and powerful tool for this purpose. nih.govrsc.org However, the high resonance energy of aromatic compounds like naphthalene (approximately 80 kcal mol⁻¹) presents a significant kinetic barrier, often requiring harsh reaction conditions such as high temperatures and pressures to overcome the aromatic stabilization. rsc.org Recent advancements have utilized visible-light energy-transfer (EnT) catalysis to facilitate intermolecular dearomative [4+2] cycloaddition of naphthalenes with alkenes under milder conditions. rsc.orgacs.org This photochemical approach allows for the construction of complex bicyclo[2.2.2]octa-2,5-diene scaffolds from simple naphthalene precursors and styrenes. rsc.org

Another innovative approach is the photo-induced intramolecular dearomative [5+4] cycloaddition of naphthalene-derived vinylcyclopropanes. nih.gov This method, which uses a triplet photosensitizer under visible-light irradiation, constructs polycyclic molecules containing a strained nine-membered ring fused to the dearomatized naphthalene core. nih.gov These reactions proceed under mild conditions and exhibit good functional group compatibility. nih.gov

Metal-catalyzed reactions are central to modern organic synthesis and provide versatile routes to substituted naphthalenes. thieme-connect.com Various transition metals, including palladium, copper, zinc, rhodium, and nickel, are employed to catalyze transformations that construct the naphthalene skeleton. thieme-connect.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to functionalize naphthalene precursors. mdpi.com For instance, these methods can elaborate on halonaphthalenes generated from electrophilic cyclization. nih.gov More advanced strategies involve the direct C-H functionalization of naphthalenes, which avoids the need for pre-functionalized starting materials. rsc.org Ruthenium-catalyzed remote C-H functionalization has been developed for the modular synthesis of multifunctional naphthalenes from simple naphthalene derivatives, olefins, and alkyl bromides in a three-component reaction. rsc.org This approach allows for selective functionalization at remote positions (C4, C5, C6, C7), which are often difficult to access through classical electrophilic substitution. rsc.org

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.govresearchgate.netscienceopen.com Its incorporation can significantly enhance a molecule's metabolic stability and membrane permeability. nih.govnih.gov

The most direct method for introducing the OCF₂H group onto a naphthalene ring is through the O-difluoromethylation of a precursor naphthol (hydroxynaphthalene). This transformation typically involves the reaction of a naphtholate anion with a difluorocarbene (:CF₂) source. researchgate.net The difluorocarbene is generated in situ from a suitable precursor reagent. tcichemicals.com

Several reagents have been developed to serve as effective and practical sources of difluorocarbene for the O-difluoromethylation of phenols and naphthols under mild conditions. rsc.org

S-(Difluoromethyl)sulfonium Salts: These are electrophilic difluoromethylating reagents that can react with nucleophiles. acs.orgnih.gov Air- and light-stable versions, such as S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium (B1226848) salts, have been successfully developed. acs.orgnih.gov While initially believed to be direct difluoromethylation agents, mechanistic studies suggest that their reaction with substrates like 1,3-diones can proceed through both a direct transfer of the CF₂H group and a difluorocarbene pathway. researchgate.net A facile approach for the difluoromethylation of alcohols using an S-(difluoromethyl)sulfonium salt has been shown to proceed primarily via a difluorocarbene pathway. rsc.org

TMSCF₂Br (Bromodifluoromethyl)trimethylsilane): This commercially available reagent is a unique and practical difluorocarbene source for the efficient difluoromethylation of alcohols and phenols under mild conditions. sioc.ac.cncas.cnnih.gov The reaction mechanism for phenols involves the deprotonation of the hydroxyl group to form a phenolate, which then traps the difluorocarbene generated from TMSCF₂Br. cas.cn This is distinct from the difluoromethylation of aliphatic alcohols, which can proceed through the direct interaction of the neutral alcohol with the difluorocarbene. cas.cnnih.gov The use of TMSCF₂Br is compatible with a two-phase reaction system, which can be advantageous. sioc.ac.cn An efficient method for the double O-difluoromethylation of diphenols using TMSCF₂Br in the presence of a phase-transfer catalyst has been reported, with substrates bearing a lipophilic naphthyl group showing good reactivity. sioc.ac.cn

The choice of difluorocarbene precursor and reaction conditions allows for the selective and efficient synthesis of aryl difluoromethyl ethers from the corresponding naphthols. rsc.orgrsc.org

| Reagent | Activator/Conditions | Substrate | Mechanism | Reference(s) |

| TMSCF₂Br | KHF₂, CsCl (mechanochemical) | Alcohols | Difluorocarbene | chinesechemsoc.org |

| TMSCF₂Br | aq. KOH, TBAB | Diphenols | Difluorocarbene | sioc.ac.cn |

| S-(Difluoromethyl)sulfonium Salt | Base | Alcohols | Difluorocarbene | rsc.org |

| Diethyl (Bromodifluoromethyl)phosphonate | KOH | Phenols | Difluorocarbene | tcichemicals.com |

| This table presents a summary of common difluorocarbene precursors and the conditions for the O-difluoromethylation of hydroxyl groups. |

Direct Difluoromethylation of Precursor Naphthols

Mechanochemical Difluoromethylation Techniques for Alcohols

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods by reducing waste and often proceeding under milder conditions. researchgate.netbeilstein-journals.org The difluoromethylation of alcohols to form difluoromethyl ethers has been successfully achieved using these solvent-free techniques. chinesechemsoc.orgjyu.fi

This process typically involves the reaction of a primary, secondary, or tertiary alcohol with an in-situ generated difluorocarbene in a mixer mill. chinesechemsoc.orgresearchgate.net A common precursor for the difluorocarbene is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), activated by reagents such as potassium acetate (B1210297) (KOAc) or potassium bifluoride (KFHF). chinesechemsoc.org The reactions are generally conducted at room temperature and can be completed within an hour, yielding the corresponding difluoromethyl ethers in high yields, often up to 99%. chinesechemsoc.orgresearchgate.net An advantage of this method is the simplified purification, which can sometimes be achieved by simple filtration, thus minimizing the use of solvents and the generation of chemical waste. chinesechemsoc.orgjyu.fi

The scope of this mechanochemical protocol is broad, tolerating a variety of functional groups on the alcohol substrate. chinesechemsoc.org For instance, benzyl (B1604629) alcohols with both electron-donating and electron-withdrawing substituents are smoothly converted to their difluoromethylated analogs in high yields. chinesechemsoc.org Naphthalenemethanol derivatives, which are direct structural analogues to the target compound's precursor, have also been successfully difluoromethylated using this method. chinesechemsoc.org

| Alcohol Substrate | Product | Yield |

|---|---|---|

| 1-Naphthalenemethanol | 1-(Difluoromethoxy)methylnaphthalene | 91% |

| Benzyl alcohol | (Difluoromethoxy)methylbenzene | 99% |

| 4-Methoxybenzyl alcohol | 1-(Difluoromethoxy)methyl-4-methoxybenzene | 99% |

| (–)-8-Phenylmenthol | (–)-8-Phenylmenthyl difluoromethyl ether | 47% |

Cross-Coupling Methodologies for C-O-CF₂H Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-heteroatom bonds, including the C–O bond required for aryl difluoromethyl ethers. mdpi.com Nickel-catalyzed Suzuki cross-coupling reactions, for example, have been developed for the synthesis of aryldifluoromethyl aryl ethers (ArCF₂OAr'). nih.govd-nb.inforesearchgate.net While this specific transformation builds a different bond, related strategies can be adapted for the direct difluoromethylation of phenols and naphthols.

Copper-mediated and copper-catalyzed reactions are particularly prominent for forming C(sp²)–CF₂H bonds and can be applied to the synthesis of aryl difluoromethyl ethers. rsc.org These methods often involve the coupling of a phenol (B47542) or naphthol with a suitable difluoromethylating agent. The development of stable difluoromethyl sources and efficient catalytic systems allows for these transformations to occur under relatively mild conditions with good functional group tolerance. rsc.orgspringernature.com For instance, protocols using [CuCF₂H] complexes have been employed to difluoromethylate various heterocycles, and similar principles can be extended to O-nucleophiles like naphthols. rsc.org

Radical Difluoromethylation Strategies

Radical-based difluoromethylation has become a versatile method for incorporating the CF₂H group into organic molecules. researchgate.net Recent advancements, particularly in photoredox catalysis, have enabled the direct C–H difluoromethoxylation of arenes and heteroarenes. rsc.org

This strategy involves the generation of a difluoromethoxyl radical (•OCF₂H) from a bench-stable, redox-active precursor. rsc.org Through a single electron transfer (SET) process initiated by a photocatalyst under visible light irradiation, the precursor fragments to release the •OCF₂H radical. This radical then adds to the aromatic ring (e.g., naphthalene) to form a difluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the final aryl difluoromethyl ether product. rsc.org This method is valued for its operational simplicity and mild, room-temperature reaction conditions, which are compatible with a wide array of functional groups. rsc.org

Similarly, phenols can be difluoromethylated via reaction with a difluoromethyl radical (•CF₂H) source. researchgate.net A variety of reagents and conditions, including photochemical systems, have been developed to generate the difluoromethyl radical for subsequent reaction with phenolic substrates. researchgate.netsci-hub.se

Regioselectivity Considerations in Difluoromethoxylation

The regioselectivity of functionalizing a naphthalene ring is a critical consideration in the synthesis of a specifically substituted derivative like 2-(Difluoromethoxy)naphthalene-6-methanol. The position of the incoming difluoromethoxy group is dictated by the nature of the synthetic method and the directing effects of any substituents already present on the naphthalene core. researchgate.net

In the context of O-difluoromethylation, the reaction site is predetermined by the position of the hydroxyl group on a naphthol precursor. For example, to synthesize the target compound, one would start with naphthalene-2,6-diol or a derivative where the hydroxyl group at the 2-position is selectively reacted.

For direct C-H difluoromethoxylation of a substituted naphthalene, the outcome is less straightforward. Traditional electrophilic aromatic substitution on naphthalene preferentially occurs at the C1 (alpha) position. However, the regioselectivity of radical additions can be different and is influenced by the electronic properties of the radical and the substrate. researchgate.net The directing effect of a pre-existing group on the naphthalene ring plays a crucial role. For a 2-substituted naphthalene, for example, further substitution patterns are complex and depend on whether the substituent is activating or deactivating. researchgate.net Controlling the regioselectivity in direct C-H functionalization reactions often requires the use of directing groups to achieve substitution at a specific site. researchgate.net

Installation of the Hydroxymethyl (Alcohol) Group

The second key transformation is the introduction of the hydroxymethyl (–CH₂OH) group at the 6-position of the naphthalene ring. This is typically accomplished by the reduction of a corresponding carbonyl compound.

Reductive Transformations of Carbonyl Precursors

A common and efficient method for installing a hydroxymethyl group is the reduction of a precursor containing a carbonyl group at the desired position, such as an aldehyde, ketone, ester, or carboxylic acid. Naphthalene aldehydes and esters are readily reduced to the corresponding primary alcohols using standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for the reduction of aldehydes and ketones to alcohols. beilstein-archives.org For instance, formylated naphthalene derivatives have been shown to undergo clean reduction to the corresponding hydroxymethyl compounds in high yields (over 90%) using NaBH₄. beilstein-archives.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can be used to reduce esters and carboxylic acids to primary alcohols. The choice of reagent depends on the specific carbonyl precursor and the presence of other sensitive functional groups in the molecule.

| Carbonyl Precursor | Reducing Agent | Product |

|---|---|---|

| Aldehyde (R-CHO) | Sodium Borohydride (NaBH₄) | Primary Alcohol (R-CH₂OH) |

| Ketone (R-CO-R') | Sodium Borohydride (NaBH₄) | Secondary Alcohol (R-CH(OH)-R') |

| Ester (R-COOR') | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (R-CH₂OH) |

| Carboxylic Acid (R-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (R-CH₂OH) |

Formylation and Subsequent Reduction Approaches

An alternative two-step strategy involves first introducing a formyl (–CHO) group onto the naphthalene ring via an electrophilic formylation reaction, followed by its reduction to the hydroxymethyl group. beilstein-archives.org

Several methods exist for the formylation of aromatic rings. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is effective for electron-rich arenes. organic-chemistry.orgchemistrysteps.com However, its application to unsubstituted or less activated naphthalenes can be challenging. researchgate.net A more effective method for some naphthalene systems is the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). beilstein-archives.org This reaction has been shown to successfully mono-formylate naphthalene-fused systems, introducing a single aldehyde group that deactivates the ring towards further reaction. beilstein-archives.org

Once the naphthalenecarbaldehyde intermediate is synthesized and purified, it can be readily reduced to the final hydroxymethylnaphthalene product using the reductive methods described in the previous section, such as treatment with sodium borohydride. beilstein-archives.org

Directed Hydroxymethylation Strategies

The introduction of a hydroxymethyl group at a specific position on the naphthalene ring is a crucial transformation in the synthesis of this compound. Directed hydroxymethylation strategies are employed to control the regioselectivity of this functionalization. A common and effective approach involves a two-step sequence: a directed formylation reaction followed by the reduction of the resulting aldehyde.

One of the most utilized methods for the formylation of electron-rich aromatic compounds, such as 2-alkoxynaphthalenes, is the Vilsmeier-Haack reaction. cambridge.orgyoutube.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). cambridge.orgyoutube.comwikipedia.org The electron-donating nature of the 2-(difluoromethoxy) group activates the naphthalene ring towards electrophilic substitution, directing the formylation predominantly to the para position (C6) due to steric and electronic factors. youtube.com

The resulting intermediate, 6-formyl-2-(difluoromethoxy)naphthalene, can then be readily reduced to the desired this compound. This reduction can be accomplished using a variety of mild reducing agents to selectively target the aldehyde functionality without affecting other parts of the molecule. Common reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) under controlled conditions.

| Step | Reaction | Typical Reagents | Key Intermediate |

| 1 | Directed Formylation | DMF, POCl₃ (Vilsmeier-Haack) | 6-formyl-2-(difluoromethoxy)naphthalene |

| 2 | Reduction | Sodium Borohydride (NaBH₄) | This compound |

Multi-Step Synthetic Sequences and Route Design

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Sequential modification of a single starting material. | Conceptually simple to plan. | Overall yield can be low due to multiple steps. |

| Convergent | Independent synthesis of fragments followed by coupling. | Often higher overall yield, more efficient for complex targets. | May require more complex planning and fragment coupling reactions. |

Protecting Group Strategies for Orthogonal Functionalization

In multi-step syntheses involving molecules with multiple reactive functional groups, the use of protecting groups is essential to ensure chemoselectivity. Protecting groups temporarily mask a reactive site, allowing chemical transformations to be performed on other parts of the molecule without unintended side reactions. wikipedia.orgutsouthwestern.edu

For the synthesis of analogues of this compound, particularly those with additional functional groups, an orthogonal protecting group strategy is crucial. Orthogonal protecting groups are distinct groups that can be removed under specific and different conditions, without affecting each other. uchicago.edu This allows for the selective deprotection and subsequent reaction of different functional groups within the same molecule at various stages of the synthesis.

For instance, if a synthesis requires the presence of both a hydroxyl group and a carboxylic acid, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride), which is stable under many reaction conditions but can be removed with fluoride (B91410) ions. The carboxylic acid could be protected as an ester, which can be cleaved under different conditions (e.g., hydrolysis with acid or base). In the context of synthesizing derivatives of this compound, if an aldehyde is present elsewhere in the molecule during the reduction of the 6-formyl group, it could be temporarily protected as an acetal. researchgate.netchemistrysteps.com Acetals are stable to hydride reducing agents but can be easily removed under acidic conditions to regenerate the aldehyde. chemistrysteps.com

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |

| Aldehyde | Acetal | Ethylene glycol, acid catalyst | Aqueous acid |

| Hydroxyl | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Carboxylic Acid | Ester (e.g., Methyl) | Methanol (B129727), acid catalyst | Acid or base hydrolysis |

By employing these sophisticated synthetic strategies, chemists can efficiently and selectively produce this compound and a diverse range of its analogues for further investigation and application.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the molecular structure of 2-(Difluoromethoxy)naphthalene-6-methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the presence of fluorine atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Signals corresponding to the aromatic carbons, the methylene carbon, and the carbon of the difluoromethoxy group would be expected. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is used to specifically probe the fluorine atoms. For this compound, a doublet is expected for the two equivalent fluorine atoms of the difluoromethoxy group, arising from coupling with the single proton of the CHF₂ group.

| ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in CDCl₃) | ¹⁹F NMR (Typical Shifts in CDCl₃) |

| Aromatic Protons: δ 7.2-8.0 ppm | Aromatic Carbons: δ 110-150 ppm | Difluoromethoxy Fluorines: δ -80 to -90 ppm (d) |

| Methylene Protons (-CH₂OH): δ 4.8 ppm | Methylene Carbon (-CH₂OH): δ 65 ppm | |

| Hydroxyl Proton (-OH): Variable | Difluoromethoxy Carbon (-CHF₂): δ 115 ppm (t) | |

| Difluoromethoxy Proton (-CHF₂): δ 6.6 ppm (t) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic C=C stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C-O (Alcohol) | 1000-1260 |

| C-F | 1000-1400 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition.

MS: In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), the difluoromethoxy group (-OCHF₂), or other small fragments.

HRMS: HRMS would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₀F₂O₂.

| Technique | Information Obtained | Expected Value for C₁₂H₁₀F₂O₂ |

| MS | Molecular Ion Peak (M⁺) | m/z = 224.06 |

| HRMS | Exact Mass | 224.0649 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the naphthalene chromophore. The spectrum is expected to show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic system.

| Solvent | λ_max (nm) |

| Methanol | ~220, ~275, ~320 |

| Ethanol | ~221, ~276, ~321 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values for the proposed empirical formula to verify its accuracy.

| Element | Calculated % for C₁₂H₁₀F₂O₂ | Experimentally Found % |

| Carbon (C) | 64.29% | Typically within ±0.4% of calculated |

| Hydrogen (H) | 4.50% | Typically within ±0.4% of calculated |

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities that may arise during its synthesis. The selection of the appropriate method, whether HPLC or GC, depends on the volatility and thermal stability of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used technique for the analysis of naphthalene derivatives. nih.govnih.gov This method is particularly suitable for non-volatile or thermally labile compounds. For a compound like this compound, a C18 or C8 stationary phase would likely provide good retention and separation.

A typical HPLC method for a substituted naphthalene, such as this compound, would involve a gradient elution to ensure the separation of compounds with a range of polarities. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchemicke-listy.cz UV detection is commonly used for aromatic compounds due to their strong chromophores. nih.gov

Illustrative HPLC Method Parameters for a Naphthalene Methanol Derivative:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table is illustrative and based on methods for structurally similar compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SE-54), is often used for the separation of aromatic compounds. ysu.edu

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through the column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. asianpubs.org For more detailed structural information and identification of impurities, a mass spectrometer (MS) can be used as the detector. ysu.edu

Illustrative GC Method Parameters for a Naphthalene Derivative:

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

This table is illustrative and based on methods for structurally similar compounds.

The separation of positional isomers of substituted naphthalenes can be challenging due to their similar physical and chemical properties. vurup.sk In such cases, high-efficiency capillary GC columns or specialized HPLC columns may be necessary to achieve adequate resolution. Comprehensive two-dimensional gas chromatography (GCxGC) can also be employed for complex samples containing multiple isomers and impurities, as it offers significantly higher peak capacity and resolution. researchgate.net

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Difluoromethoxylation and Hydroxymethylation

The synthesis of 2-(difluoromethoxy)naphthalene-6-methanol involves two key functionalization steps on the naphthalene (B1677914) core: difluoromethoxylation and hydroxymethylation. The mechanisms for these transformations are crucial for understanding reaction pathways and optimizing synthetic strategies.

Difluoromethoxylation: The introduction of the difluoromethoxy group onto an aromatic ring, such as naphthalene, is often achieved through radical-mediated pathways, particularly using visible-light photoredox catalysis. rsc.orgnih.gov While the direct difluoromethoxylation of 2-naphthol is a primary route, the general mechanism provides insight into the formation of the C-O bond.

A plausible mechanism, initiated by a photocatalyst (PC), is outlined below:

Excitation: The photocatalyst absorbs visible light and is excited to a higher energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC) engages in a single electron transfer with a difluoromethoxylating reagent. This process can be either oxidative or reductive. In a reductive quenching cycle, the PC is oxidized by a reagent, and in an oxidative cycle, the PC* is reduced. For the difluoromethoxylation of arenes, an oxidative quenching pathway is often proposed where an electron is transferred from a suitable donor to the excited photocatalyst. nih.gov

Radical Generation: A common strategy involves the generation of a difluoromethoxy radical (•OCF₂H). rsc.org For instance, a redox-active N-(difluoromethoxy)pyridinium salt can undergo a single electron transfer to form a neutral radical intermediate, which then fragments to release the •OCF₂H radical. rsc.org

Radical Addition: The highly electrophilic •OCF₂H radical adds to the electron-rich naphthalene ring. In the case of a 2-naphthol precursor, the addition is directed to the oxygen atom. For direct C-H difluoromethoxylation, the radical adds to a carbon atom of the aromatic ring, forming a difluoromethoxylated cyclohexadienyl radical intermediate. rsc.org

Rearomatization: The resulting radical intermediate is then oxidized to a carbocation, followed by deprotonation to restore the aromaticity of the naphthalene ring, yielding the difluoromethoxylated product.

Hydroxymethylation: The introduction of a hydroxymethyl group (-CH₂OH) at the C-6 position of the 2-(difluoromethoxy)naphthalene intermediate can be accomplished through various methods. A common industrial and laboratory approach is the two-step formylation-reduction sequence.

Formylation: This step involves an electrophilic aromatic substitution reaction to introduce a formyl group (-CHO). The Vilsmeier-Haack reaction is a typical method, using a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism: The Vilsmeier reagent, a chloroiminium ion ([CH(Cl)=N(CH₃)₂]⁺), acts as the electrophile. The π-system of the 2-(difluoromethoxy)naphthalene attacks the electrophile, forming a σ-complex (arenium ion). The difluoromethoxy group is an ortho-, para-directing group, but due to steric hindrance at the C-1 and C-3 positions, substitution is favored at the C-6 position. Subsequent loss of a proton restores aromaticity and, after hydrolysis of the iminium intermediate, the aldehyde is formed.

Reduction: The resulting 2-(difluoromethoxy)naphthalene-6-carbaldehyde is then reduced to the corresponding primary alcohol.

Mechanism: This is typically achieved using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄). The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (e.g., water or ethanol) protonates the alkoxide to yield the final this compound product.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the properties of molecules like this compound at an atomic level. samipubco.comresearchgate.netubc.ca These methods allow for the prediction of electronic structure, reactivity, and conformational preferences, offering insights that complement experimental findings.

DFT calculations are widely used to model the electronic landscape of aromatic systems. For this compound, these calculations can predict how the substituents modulate the electron distribution of the naphthalene core. samipubco.commdpi.com

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The difluoromethoxy group (-OCHF₂) is electron-withdrawing due to the high electronegativity of the fluorine atoms, which would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted naphthalene. Conversely, the hydroxymethyl group (-CH₂OH) is a weak electron-donating group. DFT can precisely quantify these effects and predict the HOMO-LUMO energy gap, which relates to the molecule's electronic stability and its UV-Vis absorption properties. samipubco.com

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of both substituents and the π-system of the naphthalene rings would be electron-rich regions, while the hydrogen of the hydroxyl group and the hydrogen of the difluoromethoxy group would be electron-poor. This information is critical for predicting sites of electrophilic attack or hydrogen bonding interactions.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons, thereby predicting its behavior in chemical reactions.

A summary of predicted electronic properties based on DFT principles is shown in the table below.

| Property | Influence of -OCHF₂ Group | Influence of -CH₂OH Group | Predicted Overall Effect on Naphthalene Core |

| HOMO Energy | Lowers energy (stabilizes) | Slightly raises energy (destabilizes) | Overall lowering of HOMO energy |

| LUMO Energy | Lowers energy (stabilizes) | Minor effect | Overall lowering of LUMO energy |

| Electron Density | Withdraws density from the ring | Donates density to the ring | Complex redistribution of electron density |

| Reactivity | Deactivates ring towards electrophilic attack | Activates ring towards electrophilic attack | Modulated reactivity dependent on position |

The steric and electronic interactions between the substituents and the naphthalene ring govern the molecule's preferred three-dimensional structure. Computational methods are essential for exploring the potential energy surface and identifying stable conformers. nih.gov

For 2,6-disubstituted naphthalenes, a key conformational feature is the orientation of the substituents relative to the plane of the aromatic ring. nih.gov Steric hindrance between the substituent and the peri-hydrogen (at the C-1 or C-8 position) can force the substituent to twist out of the plane.

Dihedral Angle Analysis: In this compound, both the C(3)-C(2)-O-CHF₂ and C(7)-C(6)-C-OH dihedral angles are of interest. While the hydroxymethyl group has relatively free rotation, the bulkier difluoromethoxy group is expected to adopt a specific conformation to minimize steric clash with the hydrogen at the C-1 position. Computational studies on analogous dimethyl 2,6-naphthalenedicarboxylate have shown that ester groups can be twisted significantly (e.g., 20°) out of the ring plane, with an associated conformational energy penalty. nih.gov A similar, albeit likely smaller, twist would be expected for the difluoromethoxy group.

Energy Minimization: DFT and other high-level ab initio methods (like Møller-Plesset perturbation theory, MP2) can be used to perform geometry optimizations. nih.gov These calculations find the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer. This allows for a precise description of the molecule's shape and the energetic cost of deviations from this minimum.

Stereochemical and Regiochemical Control in Synthesis

The synthesis of a specific isomer like this compound requires precise control over the placement of functional groups on the naphthalene scaffold. This is a challenge of regiochemistry. nih.govacs.org As the target molecule is achiral, stereochemical control in the final structure is not a factor, but control during intermediate steps can be crucial in other contexts. acs.orgnih.gov

Regiochemical Control: Achieving the desired 2,6-substitution pattern on a naphthalene ring is non-trivial because there are two distinct positions for monosubstitution (α, or C1, and β, or C2) and numerous possibilities for disubstitution. The outcome of electrophilic aromatic substitution, a common method for functionalizing naphthalenes, is highly dependent on both the directing effects of existing substituents and reaction conditions (kinetic vs. thermodynamic control). nih.gov

Directing Group Effects: The synthesis typically starts with an already substituted naphthalene, such as 2-naphthol. The hydroxyl group is a strong activating, ortho-, para-directing group. In electrophilic substitution on 2-naphthol, attack is heavily favored at the C-1 position. stackexchange.com Therefore, building the 2,6-pattern often requires a multi-step strategy that circumvents the natural reactivity of the starting materials.

Strategic Synthesis: A common strategy to achieve 2,6-disubstitution involves starting with a precursor that already contains functionality at the 2 and 6 positions, such as 2,6-dihydroxynaphthalene. This ensures the correct regiochemistry from the outset. Subsequent differential protection and functionalization of the two hydroxyl groups can then be used to introduce the difluoromethoxy and hydroxymethyl groups at their respective positions.

Modern Synthetic Methods: Advanced methods for C-H functionalization are emerging that offer alternative routes with high regioselectivity. These can involve transition metal catalysts and directing groups that steer the reaction to a specific C-H bond, potentially allowing for the functionalization of an unsubstituted naphthalene at the C-2 and later at the C-6 position. nih.gov

The table below summarizes key strategies for achieving regiochemical control.

| Strategy | Description | Advantages | Disadvantages |

| Use of Pre-functionalized Substrates | Starting with a molecule like 2,6-dihydroxynaphthalene that already has the desired substitution pattern. | High regiochemical fidelity; avoids isomeric mixtures. | Availability and cost of the starting material. |

| Electrophilic Aromatic Substitution | Relies on the directing effects of substituents to guide incoming electrophiles. | Well-established and widely understood reactions. | Often produces mixtures of isomers; difficult to control. |

| Directed C-H Activation | Employs a directing group to temporarily coordinate to a metal catalyst, enabling functionalization at a specific, often remote, C-H bond. | High regioselectivity, even at typically unreactive positions. | Requires installation and removal of the directing group; catalyst cost. |

| Benzannulation Reactions | Constructs the substituted naphthalene ring from acyclic or monocyclic precursors. acs.org | Can build complex substitution patterns with high control. | Often involves multi-step sequences. |

Hydrogen Bonding Interactions Involving the Difluoromethoxy Group

A significant feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor. mdpi.com This is somewhat counterintuitive, as C-H bonds are not typically considered strong hydrogen bond donors. However, the presence of two highly electronegative fluorine atoms polarizes the C-H bond, creating a partial positive charge on the hydrogen atom and a partial negative charge on the carbon atom. This polarization makes the hydrogen sufficiently acidic to participate in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms.

Nature of the Interaction: The C-H···A (where A is a hydrogen bond acceptor) interaction involving the difluoromethoxy group is considered a non-conventional hydrogen bond. Its strength is weaker than classical O-H···A or N-H···A hydrogen bonds but significantly stronger than a typical aliphatic C-H bond interaction. Quantum chemical calculations have estimated the binding energy of a CF₂H···O interaction to be in the range of 1.0 to 5.5 kcal/mol.

Role in Molecular Structure: These hydrogen bonds can play a crucial role in determining the conformation of the molecule (intramolecular hydrogen bonding) and its packing in the solid state (intermolecular hydrogen bonding). For this compound, an intramolecular hydrogen bond could potentially form between the difluoromethoxy hydrogen and the hydroxyl oxygen, influencing the rotational preference of the hydroxymethyl group. Intermolecularly, both the -OCHF₂ group and the -CH₂OH group can act as hydrogen bond donors, while the oxygen atoms of both groups can act as acceptors, leading to complex networks in the condensed phase.

Comparison with Hydroxyl Group: The difluoromethoxy group is sometimes considered a "lipophilic bioisostere" of the hydroxyl group. This means it can mimic the hydrogen bonding capability of a hydroxyl group while increasing the molecule's lipophilicity. However, studies have shown that while it can act as a hydrogen bond donor on a scale similar to thiols or amines, it is generally a weaker donor than a hydroxyl group.

The potential hydrogen bonding interactions for this compound are summarized below.

| Donor Group | Acceptor Group | Type of Interaction | Relative Strength | Potential Impact |

| -OCHF₂ (C-H) | -CH₂O H (intramolecular) | C-H···O | Weak | Influences side-chain conformation |

| -CH₂O H** (O-H) | -O CHF₂ (intramolecular) | O-H···O | Moderate | Influences side-chain conformation |

| -OCHF₂ (C-H) | Acceptor on another molecule | C-H···A (intermolecular) | Weak to Moderate | Affects crystal packing, solubility |

| -CH₂O H (O-H)** | Acceptor on another molecule | O-H···A (intermolecular) | Strong | Dominates crystal packing, solubility |

Research Applications and Potential Areas for Future Study

Application in Materials Science and Organic Electronics

The naphthalene (B1677914) backbone of 2-(difluoromethoxy)naphthalene-6-methanol provides a foundation for its potential use in materials science, particularly in the field of organic electronics. Naphthalene derivatives are integral components in the development of organic semiconductors due to their tunable optoelectronic properties. researchgate.netnih.gov

Naphthalene diimides (NDIs), a class of naphthalene derivatives, are well-regarded for their performance in organic electronics, exhibiting n-type carrier mobility. researchgate.netgatech.edu The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly influence the electronic properties and stability of organic semiconductor materials. mdpi.com Fluorination is a known strategy to enhance the air stability of n-type organic semiconductors. gatech.edu The electron-withdrawing nature of the difluoromethoxy group could potentially lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system, which is a critical factor for efficient electron injection and transport in n-channel OFETs.

The 2,6-disubstitution pattern on the naphthalene core can also influence the molecular packing in the solid state, which is crucial for charge transport. nih.gov The arrangement of molecules in thin films dictates the efficiency of charge carrier hopping between adjacent molecules. aps.org While specific data for this compound is not available, the study of similarly substituted naphthalenes provides insights into how molecular structure directs solid-state organization and, consequently, electronic performance.

The optoelectronic properties of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, are highly tunable through chemical modification. beilstein-archives.orgbeilstein-archives.org The introduction of a difluoromethoxy group is expected to modulate the absorption and emission spectra of the naphthalene core. Fluorinated NDI derivatives have been shown to possess tunable optoelectronic properties. mdpi.com

The photophysical properties of naphthalene-based fluorophores are strongly dependent on the nature and position of substituents. researchgate.net While unsubstituted naphthalene has poor fluorescence, the introduction of donor and acceptor groups can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net The interplay between the electron-withdrawing difluoromethoxy group and the potentially electron-donating character of the methanol (B129727) group (or its derivatives) could lead to interesting photophysical behaviors.

Table 1: Potential Impact of Functional Groups on Optoelectronic Properties

| Functional Group | Potential Effect on Naphthalene Core | Reference |

| Naphthalene Core | Provides a rigid, planar, and conjugated system. | researchgate.net |

| Difluoromethoxy Group | Can act as an electron-withdrawing group, potentially lowering LUMO energy levels and influencing molecular packing. | mdpi.com |

| Methanol Group | Can be derivatized to tune solubility and intermolecular interactions. | nih.gov |

| 2,6-Disubstitution | Influences molecular symmetry and solid-state packing. | nih.gov |

Utility in Bio-Inspired Design and Chemical Biology

The combination of a fluorinated moiety and a reactive handle (the methanol group) on a naphthalene scaffold makes this compound an interesting candidate for applications in medicinal chemistry and chemical biology.

In drug design, the strategic replacement of functional groups with bioisosteres is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. The difluoromethyl group (CF2H) is recognized as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH2) groups. acs.orgresearchgate.net This is attributed to its ability to act as a lipophilic hydrogen bond donor. nih.gov

The difluoromethoxy group in this compound can be considered a bioisosteric replacement for a methoxy (B1213986) or a hydroxyl group in a biologically active naphthalene derivative. This substitution can lead to improved metabolic stability, enhanced membrane permeability, and altered binding interactions with biological targets. researchgate.netnih.gov The introduction of fluorine can also influence the pKa of nearby functional groups, further modulating the compound's biological activity. sci-hub.se Naphthalene derivatives themselves are versatile platforms in medicinal chemistry, with applications in various therapeutic areas. lifechemicals.com

Table 2: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (Hansch π parameter) | Reference |

| Hydroxyl (-OH) | Donor and Acceptor | -0.67 | researchgate.net |

| Thiol (-SH) | Weak Donor | 0.39 | researchgate.net |

| Methyl (-CH3) | - | 0.56 | nih.gov |

| Difluoromethyl (-CF2H) | Donor | -0.1 to +0.4 (context-dependent) | nih.gov |

| Trifluoromethyl (-CF3) | - | 0.88 | mdpi.com |

| Trifluoromethoxy (-OCF3) | - | 1.04 | mdpi.com |

Naphthalene-based fluorophores are extensively used in the development of fluorescent sensors and biological labels. researchgate.net The rigid and planar structure of the naphthalene core, combined with its susceptibility to substituent effects, allows for the design of probes with high quantum yields and sensitivity to their local environment. researchgate.net The fluorescence properties of naphthalene derivatives can be fine-tuned to respond to specific analytes or changes in the microenvironment, such as pH or the presence of metal ions. rsc.orgbohrium.com

The this compound scaffold could serve as a core structure for novel fluorescent probes. The methanol group provides a convenient point of attachment for receptor units that can selectively bind to target molecules. Upon binding, a conformational change or an electronic perturbation could modulate the fluorescence of the naphthalene core, leading to a detectable signal. The difluoromethoxy group, with its electron-withdrawing character, would likely influence the emission wavelength and quantum yield of such a probe. researchgate.net

Role as Advanced Synthetic Intermediates

The bifunctional nature of this compound, possessing both a fluorinated aromatic core and a reactive benzylic alcohol, makes it a valuable intermediate for the synthesis of more complex molecules. researchgate.netnih.gov

The methanol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. nih.gov These transformations open up avenues for the introduction of a wide variety of other functional groups. For instance, the corresponding aldehyde could be used in Wittig or Horner-Wadsworth-Emmons reactions to form vinylnaphthalene derivatives, which are themselves useful in polymer and materials synthesis.

The naphthalene ring itself can undergo further functionalization, although the directing effects of the existing substituents would need to be considered. The presence of the difluoromethoxy group could influence the regioselectivity of electrophilic aromatic substitution reactions. The development of synthetic routes to functionalized naphthalenes is an active area of research. nih.gov

The benzylation of naphthalene with benzyl (B1604629) alcohol is a known reaction, highlighting the reactivity of benzylic alcohols in the presence of acid catalysts. researchgate.netresearchgate.netscilit.com This suggests that the methanol group in this compound could be used to alkylate other aromatic systems.

Precursors for Polycyclic Aromatic Hydrocarbons with Modified Properties

Naphthalene derivatives are fundamental starting materials for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.netwhiterose.ac.uk PAHs are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net The synthesis of more complex PAHs can involve extending the ring system from a naphthalene core. researchgate.net

This compound serves as a potential precursor for creating novel PAHs with tailored electronic and physical properties. The introduction of the difluoromethoxy (-OCF₂H) group is significant. This group can alter the lipophilicity, metabolic stability, and electronic nature of the final PAH molecule. The hydroxymethyl group provides a reactive site for further chemical transformations and extensions of the aromatic system.

Potential modifications stemming from this precursor could lead to PAHs with enhanced performance in materials science applications, such as organic electronics, where fine-tuning of energy levels is crucial.

Table 1: Potential PAH Derivatives from Naphthalene-Based Precursors

| Base Structure | Potential Larger PAH | Key Properties Modified by -OCF₂H Group |

| Naphthalene | Anthracene, Phenanthrene | Enhanced thermal stability, altered solubility |

| Naphthalene | Pyrene, Chrysene | Modified photophysical properties (fluorescence) |

| Naphthalene | Benzo[a]pyrene | Increased metabolic stability |

Building Blocks for Complex Molecular Architectures

The creation of complex, ordered porous structures often relies on the self-assembly of carefully designed molecular building blocks. nih.gov Molecules with distinct and orthogonally reactive functional groups are highly sought after for constructing sophisticated materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). semanticscholar.org

This compound is an exemplary building block due to its structural features:

A rigid naphthalene scaffold that provides a defined geometry.

Two different functional groups (-OCF₂H and -CH₂OH) at distinct positions (2- and 6-), allowing for selective, stepwise reactions.

This bifunctionality enables its use in the modular synthesis of multi-functionalized organic structures. semanticscholar.org For instance, the methanol group can be converted to other functionalities like an aldehyde or a carboxylic acid, providing a handle for forming covalent bonds in framework materials, while the difluoromethoxy group remains as a property-modifying unit. This approach is central to creating materials with tailored topologies and functions for applications in gas storage, catalysis, and sensing. semanticscholar.orgnih.gov

Emerging Research Directions and Interdisciplinary Investigations

Future research involving this compound is likely to focus on innovative and sustainable methodologies for its synthesis and application, aligning with broader trends in chemistry.

Sustainable Synthesis Approaches (e.g., Mechanochemistry)

Mechanochemistry, which uses mechanical energy from ball milling to drive chemical reactions, is emerging as a powerful, sustainable alternative to traditional solvent-based synthesis. bohrium.com This solvent-free approach is particularly advantageous for the synthesis of PAHs and their derivatives, which often suffer from poor solubility in environmentally benign solvents. researchgate.net

Applying mechanochemical methods to reactions involving this compound could offer several benefits:

Reduced Solvent Waste: Eliminates the need for large quantities of potentially harmful organic solvents. researchgate.net

Improved Reaction Efficiency: Can lead to higher yields and shorter reaction times compared to solution-phase chemistry. utwente.nl

Access to Novel Reactivity: May enable transformations that are difficult to achieve in solution.

This approach aligns with the principles of green chemistry and is a promising direction for the synthesis of new materials for energy storage and conversion. researchgate.net

High-Throughput Synthesis and Screening Applications

High-throughput screening (HTS) technologies have revolutionized the discovery of new drugs and materials by enabling the rapid synthesis and testing of large libraries of compounds. nih.govewadirect.com The structure of this compound is well-suited for inclusion in HTS workflows.

The reactive methanol group can serve as a chemical handle for rapid diversification. Through automated, parallel synthesis, this core structure could be reacted with a large library of building blocks (e.g., carboxylic acids, isocyanates) to generate a diverse array of new naphthalene derivatives.

Table 2: Example High-Throughput Synthesis Workflow

| Step | Action | Purpose |

| 1. Scaffolding | Dispense this compound into a multi-well plate. | Establish the core molecular structure. |

| 2. Diversification | Add a library of different reactants (e.g., acyl chlorides) to each well. | Create hundreds of unique ester derivatives. nih.gov |

| 3. Reaction | Incubate under controlled conditions to ensure reaction completion. | Synthesize the compound library. |

| 4. Screening | Directly test the resulting product mixtures in a biological or material-based assay. | Identify "hit" compounds with desired properties. ewadirect.com |

This methodology could accelerate the discovery of novel molecules with specific biological activities or material properties, making it a key area for future interdisciplinary investigations. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(difluoromethoxy)naphthalene-6-methanol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with functionalization of the naphthalene core. Key steps include:

- Difluoromethoxy introduction : Use of difluoromethylation reagents like ClCFH or BrCFH under catalytic conditions (e.g., CuI/ligand systems) .

- Methanol group installation : Hydroxymethylation via Friedel-Crafts alkylation or reduction of a carboxylate intermediate (e.g., NaBH reduction of a ketone precursor) .

- Optimization Strategies :

- Continuous flow reactors improve scalability and reduce side reactions in large-scale synthesis .

- Temperature control (e.g., -78°C for electrophilic substitutions) minimizes decomposition of fluorinated intermediates .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : NMR distinguishes difluoromethoxy signals (δ ~ -80 to -90 ppm), while NMR confirms aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 224.20) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the naphthalene ring, critical for confirming regioisomeric purity .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Mechanistic Insights :

- The electron-withdrawing nature of the -OCFH group decreases electron density at the adjacent carbon, enhancing susceptibility to nucleophilic attack.

- Comparative Reactivity : Fluorinated analogs exhibit faster reaction rates in SN reactions (e.g., with Grignard reagents) compared to methoxy (-OCH) derivatives due to stronger inductive effects .

Q. What in vitro and in vivo models are appropriate for assessing the hematological toxicity of this compound, and how do interspecies metabolic differences affect data interpretation?

- Toxicological Models :

- In Vitro : Human erythrocyte hemolysis assays (e.g., G6PD-deficient cells) to evaluate oxidative stress-induced hemolysis .

- In Vivo : Rodent studies monitoring hemoglobin oxidation and methemoglobin levels after oral or intraperitoneal exposure .

- Species-Specific Metabolism :

- Rodent cytochrome P450 enzymes metabolize naphthalene derivatives more rapidly than humans, potentially underestimating toxicity in preclinical models. Use of humanized liver chimeric mice improves translational relevance .

Q. How can computational modeling predict the binding affinity of this compound with cytochrome P450 enzymes, and what experimental validation is required?

- Computational Approaches :

- Molecular docking (e.g., AutoDock Vina) simulates interactions with CYP3A4/CYP2E1 active sites, focusing on hydrophobic pockets accommodating the naphthalene ring .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between fluorinated and non-fluorinated analogs .

- Validation :

- Enzyme inhibition assays (e.g., fluorometric CYP450 kits) confirm computational predictions by measuring IC values .

Comparative and Mechanistic Questions

Q. What structural analogs of this compound demonstrate distinct biological activity, and how does substituent position influence pharmacological outcomes?

- Key Analogs :

- Positional Effects : Moving the difluoromethoxy group from the 2- to 3-position (e.g., 3-methanol analog) alters steric interactions with target proteins, as shown in receptor-binding assays .

Q. What are the challenges in reconciling contradictory data on the environmental persistence of fluorinated naphthalene derivatives, and how can degradation pathways be systematically studied?

- Data Contradictions : Discrepancies arise from varying experimental conditions (e.g., pH, light exposure) in hydrolysis studies.

- Degradation Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.